N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
“N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their complex structures and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1-methylindoline, pyrrolidine, and morpholine derivatives. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the oxalamide structure. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indoline or pyrrolidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-piperidinoethyl)oxalamide
- N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-pyrrolidinoethyl)oxalamide
Uniqueness
“N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” is unique due to the presence of the morpholinoethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c1-26-10-6-19-16-18(4-5-20(19)26)21(28-8-2-3-9-28)17-25-23(30)22(29)24-7-11-27-12-14-31-15-13-27/h4-5,16,21H,2-3,6-15,17H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBMQPUTDIRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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